molecular formula C28H24FNO7 B11052753 N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

Cat. No.: B11052753
M. Wt: 505.5 g/mol
InChI Key: MWHWMPJNCVZHPM-UHFFFAOYSA-N
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Description

N-[2-(4-FLUOROPHENYL)ETHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE is a complex organic compound that features a diverse array of functional groups, including fluorophenyl, hydroxy, oxo, chromenyl, methoxy, and benzodioxolyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-FLUOROPHENYL)ETHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the fluorophenyl ethyl group, the hydroxy oxo chromenyl group, and the methoxy benzodioxolyl group. These core structures are then linked together through amide bond formation.

  • Step 1: Preparation of 4-fluorophenylethylamine

      Reagents: 4-fluorobenzaldehyde, ethylamine

      Conditions: Reductive amination using a reducing agent like sodium borohydride.

  • Step 2: Synthesis of 4-hydroxy-2-oxo-2H-chromen-3-yl derivative

      Reagents: Salicylaldehyde, malonic acid

      Conditions: Knoevenagel condensation followed by cyclization.

  • Step 3: Formation of 7-methoxy-2H-1,3-benzodioxol-5-yl derivative

      Reagents: 3,4-methylenedioxyphenol, methanol

      Conditions: Methylation using a methylating agent like dimethyl sulfate.

  • Step 4: Coupling of the core structures

      Reagents: The derivatives from steps 1, 2, and 3

      Conditions: Amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its diverse functional groups that may interact with various biological targets.

    Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties.

    Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-FLUOROPHENYL)ETHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE is not well-documented. based on its structure, it is likely to interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorophenyl group suggests potential interactions with hydrophobic pockets, while the hydroxy and oxo groups may form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-FLUOROPHENYL)ETHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE
  • N-[2-(4-FLUOROPHENYL)ETHYL]-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROPANAMIDE

Uniqueness

N-[2-(4-FLUOROPHENYL)ETHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both chromenyl and benzodioxolyl groups in the same molecule is particularly noteworthy, as it may result in unique interactions with biological targets.

Properties

Molecular Formula

C28H24FNO7

Molecular Weight

505.5 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxochromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

InChI

InChI=1S/C28H24FNO7/c1-34-22-12-17(13-23-27(22)36-15-35-23)20(14-24(31)30-11-10-16-6-8-18(29)9-7-16)25-26(32)19-4-2-3-5-21(19)37-28(25)33/h2-9,12-13,20,32H,10-11,14-15H2,1H3,(H,30,31)

InChI Key

MWHWMPJNCVZHPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C(CC(=O)NCCC3=CC=C(C=C3)F)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

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